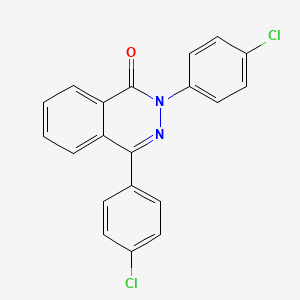

2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one

Description

2,4-Bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic organic compound featuring a phthalazinone core substituted with two 4-chlorophenyl groups at positions 2 and 4. The phthalazinone scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems.

Properties

IUPAC Name |

2,4-bis(4-chlorophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMIGZOTBRBXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce costs. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

Reduction: Reduction reactions can yield dihydrophthalazinone derivatives with different substituents.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells.

-

Anti-inflammatory Effects :

- Research indicates that (Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

-

Antioxidant Activity :

- The compound has demonstrated significant antioxidant capabilities, which can help mitigate oxidative stress-related damage in cells. This property is crucial for developing therapies aimed at age-related diseases and conditions caused by oxidative stress.

Therapeutic Applications

-

Cancer Therapy

- As an anticancer agent, (Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide could be integrated into treatment regimens for various malignancies. Ongoing clinical trials are necessary to establish its efficacy and safety profile in humans.

-

Treatment of Inflammatory Disorders

- Given its anti-inflammatory effects, this compound may be explored for the treatment of conditions such as rheumatoid arthritis or inflammatory bowel disease (IBD). Its ability to modulate immune responses could provide therapeutic benefits.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using breast cancer cells. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis. |

| Study 3 | Antioxidant Properties | Indicated a decrease in oxidative stress markers in cellular assays, suggesting protective effects against cellular damage. |

Mechanism of Action

The mechanism of action of 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections.

Comparison with Similar Compounds

Structural Comparisons

a. Core Structure and Substituents

- 2,4-Bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one: Phthalazinone core with 4-chlorophenyl groups at positions 2 and 4.

- 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (): Phthalazinone core modified with a 1,2,4-oxadiazole ring at position 4 and a 3-chlorophenyl group. The phenyl group at position 2 contrasts with the 4-chlorophenyl group in the main compound.

- 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) (): Cyclobutane-linked bis-imidazopyridine derivative with bromo, chloro, and nitro substituents.

b. Lead Compounds with 4-Chlorophenyl Substituents (): Organolead compounds such as bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane share the 4-chlorophenyl motif but incorporate lead atoms, rendering them toxic and unsuitable for biomedical use. These compounds highlight how core metal vs. heterocyclic structures dictate applications, despite shared substituents .

Physicochemical and Functional Properties

Biological Activity

2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one, also known by its CAS number 478048-21-4, is a synthetic compound belonging to the phthalazine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C20H12Cl2N2O

- Molecular Weight : 367.23 g/mol

- Boiling Point : 534.6 ± 60 °C (predicted)

- Density : 1.35 ± 0.1 g/cm³ (predicted)

- pKa : -1.44 ± 0.40 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:

- Antitumor Activity : Studies have shown that phthalazine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary data suggest that it might possess antibacterial and antifungal activities.

Antitumor Activity

A study conducted on phthalazine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of phthalazine derivatives. These compounds were found to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of phthalazine derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.